molecular formula C13H22NO3P B14557982 Diethyl[(ethylamino)(phenyl)methyl]phosphonate CAS No. 61739-19-3

Diethyl[(ethylamino)(phenyl)methyl]phosphonate

Cat. No.: B14557982
CAS No.: 61739-19-3
M. Wt: 271.29 g/mol
InChI Key: PKVYTCDYMVCIBP-UHFFFAOYSA-N
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Description

Diethyl[(ethylamino)(phenyl)methyl]phosphonate is an α-aminophosphonate derivative synthesized via the Kabachnik–Fields reaction, which involves the condensation of an aldehyde, amine, and dialkyl phosphite . These components confer unique electronic and steric properties, making it relevant for applications in medicinal chemistry, corrosion inhibition, and materials science .

Properties

CAS No.

61739-19-3

Molecular Formula

C13H22NO3P

Molecular Weight

271.29 g/mol

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]ethanamine

InChI

InChI=1S/C13H22NO3P/c1-4-14-13(12-10-8-7-9-11-12)18(15,16-5-2)17-6-3/h7-11,13-14H,4-6H2,1-3H3

InChI Key

PKVYTCDYMVCIBP-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

General Procedure and Mechanism

The reaction proceeds via imine formation between ethylamine and benzaldehyde, followed by nucleophilic addition of diethyl phosphite to the intermediate imine. Catalysts such as FeCl₃ or BF₃·Et₂O accelerate the process. A representative protocol involves:

  • Mixing ethylamine (1 mmol), benzaldehyde (2 mmol), and diethyl phosphite (2.2 mmol) in tetrahydrofuran (THF).
  • Adding FeCl₃ (0.1 mmol) and stirring at 60°C for 90–180 minutes.
  • Purification via silica gel chromatography (ethyl acetate/petroleum ether) and recrystallization from petroleum benzine/dichloromethane.

Catalytic Systems and Optimization

Catalyst Reaction Time Yield Reference
FeCl₃ 90 min 73%
BF₃·Et₂O 48–72 h 60–96%
CuCl₂ >120 min <50%

Iron(III) chloride outperforms copper-based catalysts due to its Lewis acidity, which enhances imine activation and phosphite nucleophilicity. Continuous flow systems using microwave irradiation reduce reaction times to <30 minutes while maintaining yields >90%.

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production of α-aminophosphonates. Key parameters include:

  • Residence Time : 10–30 minutes at 100°C.
  • Solvent : Methanol or ethanol, eliminating need for THF.
  • Throughput : 2–5 g/h, suitable for industrial applications.

This method minimizes side reactions (e.g., oxidation of phosphite) and reduces reagent excess, addressing limitations of batch processes.

Alternative Synthesis Strategies

Pudovik Reaction

The Pudovik reaction employs pre-formed imines, offering better control over steric effects. For example:

  • Synthesize N-ethylbenzaldimine by condensing ethylamine and benzaldehyde.
  • Add diethyl phosphite (1.2 eq.) and catalytic K₂CO₃ in refluxing toluene.
  • Yields: 65–75%, lower than Kabachnik-Fields due to imine instability.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates Kabachnik-Fields reactions, achieving 85% yield in 20 minutes. This approach is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

Parameter Kabachnik-Fields Pudovik Continuous Flow
Reaction Time 90 min–3 h 4–6 h 10–30 min
Yield 70–90% 60–75% 85–95%
Scalability Moderate Low High
Catalyst Cost Low (FeCl₃) Moderate Low

The Kabachnik-Fields method remains optimal for laboratory-scale synthesis, while continuous flow systems are preferable for industrial production.

Applications and Derivatives

This compound serves as a precursor for:

  • Antifungal Agents : Bis(α-aminophosphonates) with IC₅₀ values <10 µM against Candida albicans.
  • Corrosion Inhibitors : Phosphonate derivatives reduce steel corrosion rates by >80% in acidic media.
  • Prodrugs : Phosphonate-to-phosphate conversion enhances bioavailability of antiviral compounds.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which diethyl[(ethylamino)(phenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Compounds like APCI-1 (4-chloro substituent) are associated with enhanced corrosion inhibition but require longer synthesis times (e.g., 120–180 minutes for nitro-substituted analogs) .
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted derivatives (e.g., compound 12 ) exhibit higher melting points (102°C vs. 77°C for compound 14 ), likely due to increased polarity and intermolecular interactions .
  • Synthesis Efficiency : Yields for similar compounds range from 64% to 81%, with reaction times as short as 30 minutes for sterically unhindered substrates .

Physicochemical Properties

  • Melting Points: Compounds with hydrogen-bonding substituents (e.g., hydroxyl or methoxy groups) exhibit higher melting points (e.g., 115°C for compound 15) compared to non-polar analogs (77°C for compound 14) .
  • Solubility: The ethylamino group may enhance water solubility compared to fully aromatic analogs, though this is contingent on the counterion and crystal packing .

Research Findings and Trends

Substituent Effects on Reactivity

  • Nitro Groups : Increase electrophilicity, accelerating reactions but reducing thermal stability (e.g., compound 9 decomposes at 187.4°C) .
  • Methoxy Groups : Enhance steric hindrance, slowing reaction kinetics but improving crystallinity .

Computational Insights

Molecular docking studies (e.g., using Autodock 4.2) reveal that phosphonate derivatives with flexible substituents (e.g., ethylamino) exhibit better binding to biological targets like bacterial enzymes compared to rigid analogs .

Biological Activity

Diethyl[(ethylamino)(phenyl)methyl]phosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl phosphite with an appropriate amine and an aromatic aldehyde. The process can be summarized as follows:

  • Reagents : Diethyl phosphite, ethylamine, and phenylaldehyde.
  • Reaction Conditions : Base-catalyzed conditions often using sodium hydride or other suitable bases.
  • Yield : The yield can vary based on the reaction conditions and purity of starting materials.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro assays indicate that certain derivatives possess higher antioxidant capacities compared to their corresponding diethyl phosphates .
  • Antimicrobial Activity : Research has demonstrated that this compound derivatives exhibit strong antifungal activity against pathogens such as Fusarium oxysporum and Botrytis cinerea. The IC50 values for these compounds were notably low, indicating high potency .
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in various metabolic pathways. For instance, they have been evaluated for their effects on cholinesterase activity, with varying degrees of inhibition observed .

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal properties of various diethyl phosphonates, including this compound. The results indicated:

CompoundPathogenIC50 (μg/ml)Inhibition Rate (%)
6gFusarium oxysporum5.4 ± 0.585
6gBotrytis cinerea4.8 ± 0.390

These findings demonstrate the compound's potential as an antifungal agent .

Case Study 2: Antioxidant Capacity

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

CompoundDPPH Scavenging Activity (%) at 100 μM
6g72
Control15

This significant difference highlights the potential therapeutic applications of this compound in oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are complex and involve:

  • Radical Scavenging : The structure of the phosphonate allows it to donate electrons to free radicals, thus neutralizing them.
  • Enzyme Interaction : The ability to interact with enzyme active sites suggests that these compounds can modulate enzymatic activity, potentially leading to therapeutic benefits in conditions like Alzheimer's disease through cholinesterase inhibition .

5. Conclusion

This compound is a promising compound with notable biological activities, including antioxidant and antimicrobial properties. Its synthesis is straightforward, and ongoing research into its mechanisms of action could pave the way for novel therapeutic applications. Continued exploration into its efficacy and safety will be crucial for its development in pharmaceutical contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl[(ethylamino)(phenyl)methyl]phosphonate and its derivatives?

  • Methodological Answer : A regioselective synthesis involves click chemistry, where diethyl (azido(benzamido)methyl)phosphonate reacts with alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) under copper-catalyzed conditions. This yields high regioselectivity (1,4-triazole isomers) and excellent purity, confirmed via ¹H and ³¹P NMR . Alternative routes include nucleophilic substitution or Kabachnik–Fields reactions using aldehydes, amines, and phosphites under mild conditions .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer : ¹H NMR identifies proton environments (e.g., ethylamino and phenyl protons), while ³¹P NMR confirms phosphonate linkage (δ ~20–30 ppm). 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in regiochemistry, such as distinguishing 1,4- vs. 1,5-triazole isomers. HRMS validates molecular ion peaks, and IR spectroscopy detects functional groups like P=O (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatile organic byproducts. In case of spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers and acids .

Q. How are antioxidant properties of phosphonate derivatives evaluated experimentally?

  • Methodological Answer : In vitro radical scavenging assays include:

  • DPPH : Measure absorbance reduction at 517 nm after incubation with the compound.
  • Nitric Oxide (NO) : Quantify nitrite formation inhibition using Griess reagent.
  • H₂O₂ Scavenging : Track H₂O₂ decomposition via peroxidase-mediated oxidation of phenol red .

Advanced Research Questions

Q. How can regioselectivity be controlled in click chemistry-based syntheses of phosphonate-triazole hybrids?

  • Methodological Answer : Regioselectivity depends on catalyst choice. Copper(I) catalysts favor 1,4-triazoles, while ruthenium catalysts yield 1,5-isomers. Solvent polarity (e.g., DMF vs. THF) and reaction temperature (25–60°C) further modulate selectivity. Post-synthesis purification via HPLC ensures isolation of the desired isomer .

Q. What computational or experimental methods predict the environmental mobility of this compound?

  • Methodological Answer : Calculate the soil adsorption coefficient (Koc) using log Kow (octanol-water partition coefficient) and regression models. For example, a log Kow of -0.72 predicts Koc ≈ 9.7, indicating high soil mobility. Experimental validation involves HPLC analysis of soil column leachates under controlled pH (pKa ~5.6 affects protonation and adsorption) .

Q. How are reactive intermediates stabilized during phosphonate synthesis under transition-metal-free conditions?

  • Methodological Answer : Potassium trimethylsilanolate (TMSOK) acts as a base to deprotonate intermediates, preventing side reactions. Anhydrous tetrahydrofuran (THF) minimizes hydrolysis, while low temperatures (0–50°C) control exothermicity. Real-time monitoring via TLC or in situ IR ensures intermediate stability .

Q. What strategies resolve conflicting NMR data for structurally similar phosphonate derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-enriched reagents) to track carbon-phosphorus coupling in ¹³C NMR. For overlapping proton signals, employ DOSY (Diffusion-Ordered Spectroscopy) to differentiate species by molecular weight. X-ray crystallography provides definitive structural confirmation, as seen in triazole-phosphonate hybrids .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance electrophilicity at the phosphorus center, accelerating nucleophilic attack. Steric hindrance from bulky substituents (e.g., tert-butyl) reduces reaction rates, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

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